(3R,5R)-piperidine-3,5-diol hydrochloride (3R,5R)-piperidine-3,5-diol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2428375-74-8
VCID: VC4268782
InChI: InChI=1S/C5H11NO2.ClH/c7-4-1-5(8)3-6-2-4;/h4-8H,1-3H2;1H/t4-,5-;/m1./s1
SMILES: C1C(CNCC1O)O.Cl
Molecular Formula: C5H12ClNO2
Molecular Weight: 153.61

(3R,5R)-piperidine-3,5-diol hydrochloride

CAS No.: 2428375-74-8

Cat. No.: VC4268782

Molecular Formula: C5H12ClNO2

Molecular Weight: 153.61

* For research use only. Not for human or veterinary use.

(3R,5R)-piperidine-3,5-diol hydrochloride - 2428375-74-8

Specification

CAS No. 2428375-74-8
Molecular Formula C5H12ClNO2
Molecular Weight 153.61
IUPAC Name (3R,5R)-piperidine-3,5-diol;hydrochloride
Standard InChI InChI=1S/C5H11NO2.ClH/c7-4-1-5(8)3-6-2-4;/h4-8H,1-3H2;1H/t4-,5-;/m1./s1
Standard InChI Key JLMQNKGWCODIJN-TYSVMGFPSA-N
SMILES C1C(CNCC1O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula is C₅H₁₂ClNO₂, with a molecular weight of 153.61 g/mol . Its IUPAC name is (3S,5R)-piperidine-3,5-diol hydrochloride, reflecting the stereochemical arrangement of hydroxyl groups. The hydrochloride salt form ensures improved aqueous solubility, a critical feature for biological testing and industrial processing.

Key structural features include:

  • A piperidine ring with chair conformation stabilized by intramolecular hydrogen bonding between the hydroxyl groups.

  • Stereochemistry: The (3R,5R) configuration influences its interaction with chiral biological targets, such as enzymes and receptors .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₅H₁₂ClNO₂
Molecular Weight153.61 g/mol
AppearanceWhite to off-white powder
Storage TemperatureRoom temperature (RT)
Hazard StatementsH315, H319, H335
SolubilityHighly soluble in water

The compound’s InChI Key (JLMQNKGWCODIJN-JEVYUYNZSA-N) and SMILES (C1C(CNCC1O)O.Cl) provide exact descriptors for computational modeling and database searches .

Synthesis and Industrial Production

Synthetic Routes

(3R,5R)-Piperidine-3,5-diol hydrochloride is typically synthesized via stereoselective reduction or biocatalytic methods. A common approach involves:

  • Reductive Amination: Starting from D-glucose derivatives, reductive amination forms the piperidine backbone while preserving stereochemistry .

  • Cyclization: Base-promoted cyclization of amino alcohols yields the piperidine ring, followed by hydrochloric acid treatment to form the salt .

An industrial-scale method reported by Yangzhong Synthetize Chemical Plant Co., Ltd. involves:

  • Step 1: Condensation of 3,5-diketopiperidine with a chiral catalyst.

  • Step 2: Selective reduction using sodium borohydride under anhydrous conditions.

  • Step 3: Salt formation via HCl gas bubbling in ethanol .

SupplierLocationPurityPackaging
Dalian Join King Biochemical TechChina99%25 kg drums
Apollo Scientific LimitedUK99.9%1 kg–5 ton options
American ElementsUSA99.99%Custom bulk orders

Suppliers emphasize ultra-high purity grades (99.99%) for pharmaceutical applications, while technical grades (95–98%) suffice for industrial catalysis .

Applications in Pharmaceutical and Chemical Research

Drug Intermediate

The compound serves as a precursor for neurological agents and enzyme inhibitors. For example:

  • Iminosugar Derivatives: Its hydroxyl groups facilitate synthesis of glycosidase inhibitors, which are studied for diabetes and viral infections .

  • Chiral Building Blocks: Asymmetric synthesis of antipsychotics (e.g., risperidone analogs) leverages its rigid stereochemistry .

Biological Activity

Recent studies highlight:

  • α-Glucosidase Inhibition: IC₅₀ values of 12–45 μM in vitro, suggesting antidiabetic potential .

  • Antiviral Activity: Derivatives show moderate inhibition against SARS-CoV-2 proteases (EC₅₀ = 8.7 μM) .

HazardPrecautionary Measure
Skin irritationWear nitrile gloves
Eye damageUse safety goggles
RespiratoryOperate in fume hoods
PurityPrice Range (USD/kg)
95%$150–$200
99%$500–$700
99.99%$1,200–$1,500

Demand is driven by orphan drug development and biocatalyst research, with a projected CAGR of 6.8% (2025–2030) .

Recent Research and Future Directions

Advances in Synthesis

  • Biocatalytic Reduction: Engineered ketoreductases achieve 98% enantiomeric excess, reducing reliance on toxic catalysts .

  • Flow Chemistry: Continuous synthesis improves yield by 40% compared to batch processes .

Emerging Applications

  • PET Imaging: Radiolabeled derivatives (e.g., ¹⁸F analogs) are tested for neurodegenerative disease diagnostics .

  • Metal-Organic Frameworks (MOFs): Piperidine-based MOFs show promise in CO₂ capture and drug delivery .

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